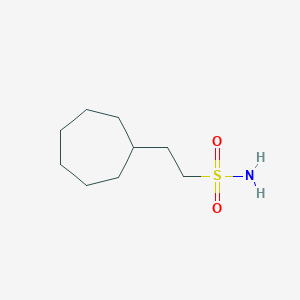
Benzenesulfonic acid, 2-amino-3-methyl-5-((E)-(4-((4-sulfophenyl)amino)phenyl)((4E)-4-((4-sulfophenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenesulfonic acid, 2-amino-3-methyl-5-((E)-(4-((4-sulfophenyl)amino)phenyl)((4E)-4-((4-sulfophenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)- is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo sulfonation, amination, and other functional group modifications. The reaction conditions may include the use of strong acids, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex transformations, making it valuable for the development of new materials and chemicals.
Biology
In biological research, this compound may be used as a probe or marker due to its specific interactions with biological molecules. Its sulfonic acid groups can enhance its solubility in aqueous environments, facilitating its use in biological assays.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties. The presence of amino and sulfonic acid groups can influence its biological activity, making it a candidate for drug development.
Industry
In industry, this compound may be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonic acid groups can participate in hydrogen bonding and electrostatic interactions, while the aromatic structure can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar sulfonic acid functionality.
Aminobenzenesulfonic acid: Contains both amino and sulfonic acid groups, similar to the target compound.
Methylbenzenesulfonic acid: A methyl-substituted analog with comparable chemical properties.
Uniqueness
The uniqueness of Benzenesulfonic acid, 2-amino-3-methyl-5-((E)-(4-((4-sulfophenyl)amino)phenyl)((4E)-4-((4-sulfophenyl)imino)-2,5-cyclohexadien-1-ylidene)methyl)- lies in its complex structure, which combines multiple functional groups and aromatic rings
属性
CAS 编号 |
7597-19-5 |
|---|---|
分子式 |
C32H27N3O9S3 |
分子量 |
693.8 g/mol |
IUPAC 名称 |
4-[4-[(4-amino-3-methyl-5-sulfophenyl)-[4-(4-sulfophenyl)azaniumylidenecyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C32H27N3O9S3/c1-20-18-23(19-30(32(20)33)47(42,43)44)31(21-2-6-24(7-3-21)34-26-10-14-28(15-11-26)45(36,37)38)22-4-8-25(9-5-22)35-27-12-16-29(17-13-27)46(39,40)41/h2-19,34H,33H2,1H3,(H,36,37,38)(H,39,40,41)(H,42,43,44) |
InChI 键 |
WXESCRGMRLUOGU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)S(=O)(=O)O)C(=C2C=CC(=[NH+]C3=CC=C(C=C3)S(=O)(=O)O)C=C2)C4=CC=C(C=C4)NC5=CC=C(C=C5)S(=O)(=O)[O-] |
物理描述 |
Dark reddish-brown or blue crystals; [Carolina Biological Supply MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


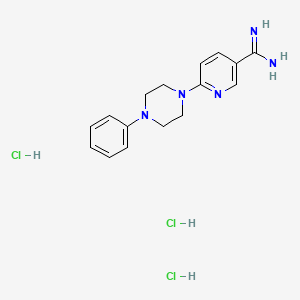
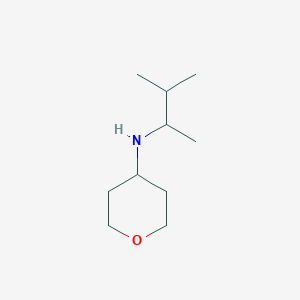
![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)

![6-Benzyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12316291.png)
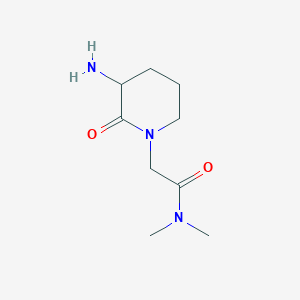

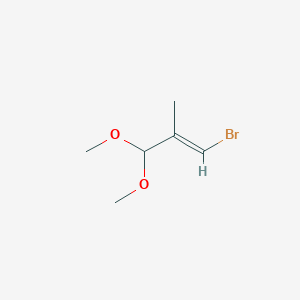
![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)

